molecular formula C15H25NO2Si2 B14430824 2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole CAS No. 80522-60-7

2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole

Cat. No.: B14430824
CAS No.: 80522-60-7
M. Wt: 307.53 g/mol
InChI Key: DHNLCUXLGZAMGM-UHFFFAOYSA-N
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Description

2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole is a compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s structure includes two trimethylsilyl groups attached to an isoindole core, which contributes to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole typically involves the reaction of isoindole derivatives with trimethylsilylating agents. One common method includes the use of trimethylsilyl chloride in the presence of a base, such as triethylamine, to introduce the trimethylsilyl groups . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar trimethylsilylating agents. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the isoindole core, while substitution reactions can introduce various functional groups in place of the trimethylsilyl groups .

Scientific Research Applications

2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-1,3-bis[(trimethylsilyl)oxy]-2H-isoindole exerts its effects involves the interaction of its trimethylsilyl groups with other moleculesThe molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Properties

CAS No.

80522-60-7

Molecular Formula

C15H25NO2Si2

Molecular Weight

307.53 g/mol

IUPAC Name

trimethyl-(2-methyl-3-trimethylsilyloxyisoindol-1-yl)oxysilane

InChI

InChI=1S/C15H25NO2Si2/c1-16-14(17-19(2,3)4)12-10-8-9-11-13(12)15(16)18-20(5,6)7/h8-11H,1-7H3

InChI Key

DHNLCUXLGZAMGM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC=CC2=C1O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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